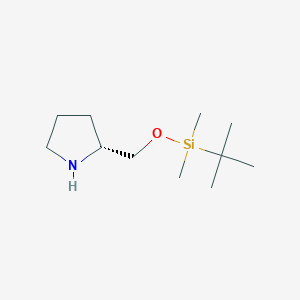
(R)-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a tert-butyldimethylsilyl (TBS) protected hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine typically involves the protection of a hydroxymethyl group with a tert-butyldimethylsilyl group. This can be achieved through the reaction of the hydroxymethyl pyrrolidine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems can enhance the efficiency and sustainability of the process, allowing for better control over reaction conditions and improved yields .
Análisis De Reacciones Químicas
Types of Reactions
®-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The pyrrolidine ring can be reduced to form different substituted pyrrolidines.
Substitution: The TBS group can be selectively removed under acidic conditions to yield the free hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: TBS deprotection can be achieved using tetrabutylammonium fluoride (TBAF) in THF (tetrahydrofuran).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of various substituted pyrrolidines.
Substitution: Formation of the free hydroxymethyl pyrrolidine.
Aplicaciones Científicas De Investigación
®-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: May be used in the development of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of ®-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine involves its role as a protecting group in organic synthesis. The TBS group protects the hydroxymethyl group from unwanted reactions, allowing for selective transformations at other sites in the molecule. The TBS group can be removed under specific conditions to reveal the free hydroxymethyl group, which can then participate in further chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
®-2-(((Trimethylsilyl)oxy)methyl)pyrrolidine: Similar structure but with a trimethylsilyl group instead of a tert-butyldimethylsilyl group.
®-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine: Similar structure but with a tert-butyldiphenylsilyl group.
Uniqueness
®-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine is unique due to the steric protection offered by the tert-butyldimethylsilyl group, which provides greater stability and selectivity in chemical reactions compared to other silyl protecting groups .
Propiedades
IUPAC Name |
tert-butyl-dimethyl-[[(2R)-pyrrolidin-2-yl]methoxy]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NOSi/c1-11(2,3)14(4,5)13-9-10-7-6-8-12-10/h10,12H,6-9H2,1-5H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSMCZJZQYDACU-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]1CCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Fluoro-6-methoxy-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzonitrile](/img/structure/B8218691.png)
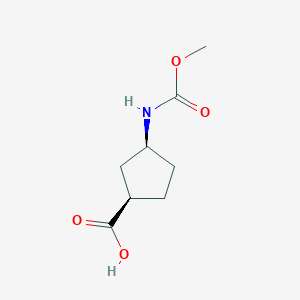
![2,2-Dimethyl-5-[2-(2,4,5-trifluoro-phenyl)-acetyl]-[1,3]dioxane-4,6-dione](/img/structure/B8218713.png)
![1-Hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylic acid](/img/structure/B8218715.png)
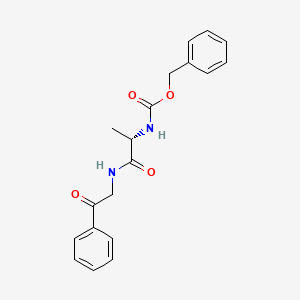

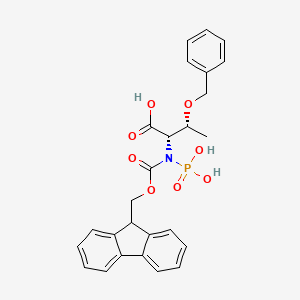
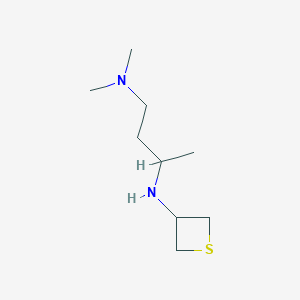
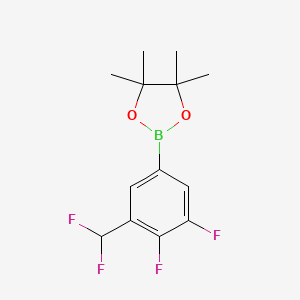
![6-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride](/img/structure/B8218769.png)
![2,4-Dichloro-6-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8218775.png)
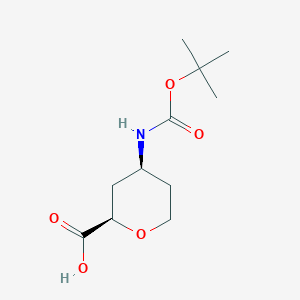
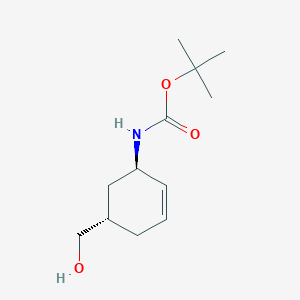
![2-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-one](/img/structure/B8218800.png)
